Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate
Description
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate is a synthetic organic compound featuring a dithioacetate core linked to a benzyl group substituted with a hydroxy(oxido)amino moiety. This structure combines a reactive dithioester group with a redox-active aromatic system, making it of interest in coordination chemistry and biomedical applications.
Properties
CAS No. |
94215-35-7 |
|---|---|
Molecular Formula |
C10H11NO4S2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
methyl 2-[(4-nitrophenyl)methyldisulfanyl]acetate |
InChI |
InChI=1S/C10H11NO4S2/c1-15-10(12)7-17-16-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
QXKKNZRCMRBLPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSSCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate typically involves multiple steps, starting with the preparation of the benzyl dithioacetate intermediate. This intermediate can be synthesized through the reaction of benzyl chloride with sodium dithioacetate under basic conditions. The resulting benzyl dithioacetate is then reacted with methyl chloroacetate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkage to a thiol or disulfide.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Scientific Research Applications
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate involves its interaction with molecular targets such as enzymes and receptors. The dithio linkage and the benzyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dithioester Functionality: Comparison with Benzyl Trimethylammonium Dithiobenzoate
The dithioester group in Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate shares similarities with the dithiobenzoate anion in Benzyl Trimethylammonium Dithiobenzoate (C₁₇H₂₁NS₂) . Key structural and synthetic comparisons include:
The shorter C–C bond lengths (1.497 Å vs. typical 1.54 Å) in the benzyl group of the dithiobenzoate compound suggest steric and electronic effects that may also influence the target compound’s conformation .
Ester Functionality: Comparison with Methyl 4-Acetamido-2-hydroxybenzoate
The methyl ester group in the target compound parallels Methyl 4-Acetamido-2-hydroxybenzoate , a derivative of salicylic acid . Key contrasts include:
The acetamido group in the former compound enhances stability, whereas the hydroxy(oxido)amino group in the target may confer redox activity or ligand capabilities .
Oxidoamino Group: Comparison with Iron(III)-Peroxide Complexes
The hydroxy(oxido)amino substituent in the target compound resembles oxido ligands in Iron(III)-Peroxide Adducts, where oxygen insertion into Fe–N bonds generates reactive intermediates . For example:
- In Rbpena ligands , oxido groups participate in FeIII-peroxide adduct formation, enabling O-atom transfer reactions .
- The target compound’s hydroxy(oxido)amino group may similarly act as a redox-active site or metal-binding moiety, though its exact behavior requires further study.
Aromatic Substituents: Comparison with RSL3 (Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonylmethyl)benzyl)acetate)
The benzyl group in the target compound aligns with the 4-(methoxycarbonyl)benzyl substituent in RSL3 , a GPX4 inhibitor . Structural contrasts include:
The perpendicular orientation of aromatic planes in RSL3 suggests that similar steric effects could govern the target compound’s conformation .
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